
(Propyltellanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propyltellanyl)benzene is an organic compound characterized by a benzene ring attached to a propyltellanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propyltellanyl)benzene typically involves the reaction of benzene with propyltellanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron (III) chloride (FeCl₃). This reaction is a type of Friedel-Crafts alkylation, which is highly exothermic and requires careful control of reaction conditions to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat dissipation. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (Propyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The propyltellanyl group can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the propyltellanyl group back to its elemental form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Telluroxides or tellurones.
Reduction: Elemental tellurium.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(Propyltellanyl)benzene has several applications in scientific research:
Biology: Investigated for its potential as an antioxidant due to the unique redox properties of tellurium.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of (Propyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, which can modulate the activity of various enzymes and proteins. This redox activity is crucial for its potential antioxidant and anticancer properties .
Comparison with Similar Compounds
Propylbenzene: Similar in structure but lacks the tellurium atom, resulting in different chemical properties and reactivity.
Phenylpropane: Another similar compound but without the tellurium atom.
Tellurophenes: Compounds containing tellurium in a different structural context.
Uniqueness: (Propyltellanyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct redox properties and potential biological activities not found in similar compounds without tellurium .
Properties
CAS No. |
55776-35-7 |
|---|---|
Molecular Formula |
C9H12Te |
Molecular Weight |
247.8 g/mol |
IUPAC Name |
propyltellanylbenzene |
InChI |
InChI=1S/C9H12Te/c1-2-8-10-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
BYYFNFJPFDAAMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)
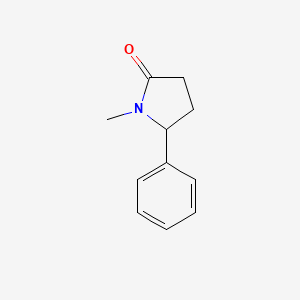
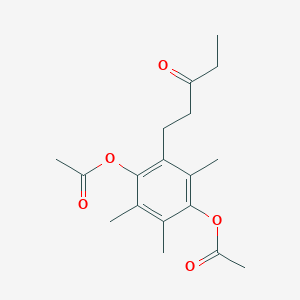
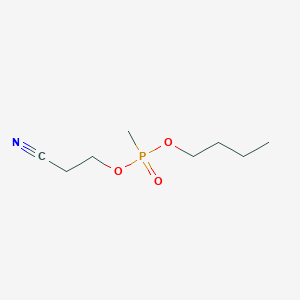
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
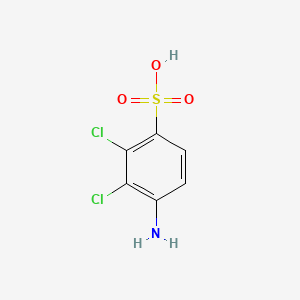
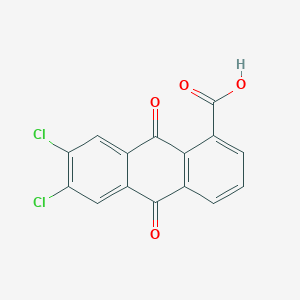
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
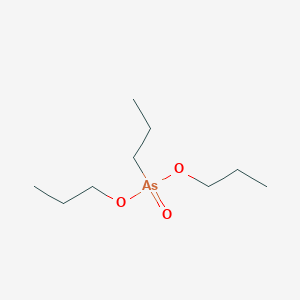
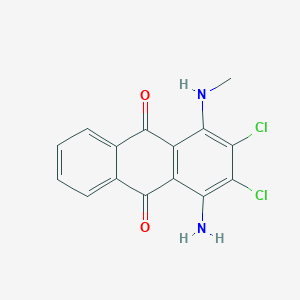
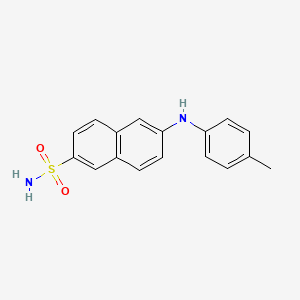
stannane](/img/structure/B14629820.png)
